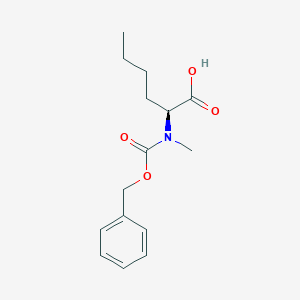

Z-N-ME-L-2-Aminohexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-3-4-10-13(14(17)18)16(2)15(19)20-11-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,17,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIGUBDEWMLBRB-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Z-N-methyl-L-norleucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-N-methyl-L-norleucine is a synthetic amino acid derivative that holds significant promise in the fields of peptide synthesis and drug development. The incorporation of a methyl group on the alpha-nitrogen and a benzyloxycarbonyl (Z) protecting group imparts unique chemical properties that can enhance the therapeutic potential of peptides. This technical guide provides a comprehensive overview of the core chemical properties of Z-N-methyl-L-norleucine, including its physicochemical characteristics, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic profile. Furthermore, this guide explores the impact of N-methylation on peptide structure and function, offering insights into its potential applications in modulating biological signaling pathways.

Core Chemical Properties

Z-N-methyl-L-norleucine is a white crystalline powder at room temperature. Its structure, featuring a lipophilic norleucine side chain, an N-terminal methyl group, and a Z-protecting group, contributes to its distinct chemical behavior.

Physicochemical Data

A summary of the key physicochemical properties of Z-N-methyl-L-norleucine is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₁NO₄ | [1] |

| Molecular Weight | 279.33 g/mol | [1] |

| CAS Number | 225386-32-3 | [1] |

| Appearance | White powder | [1] |

| Melting Point | 37 - 41 °C | [1] |

| Optical Rotation | [α]²⁰/D = -25° (c=2 in Methanol) | [1] |

| Purity | ≥98% (HPLC) | [1] |

Solubility

The solubility of protected amino acids is a critical parameter in synthetic chemistry. While specific quantitative solubility data for Z-N-methyl-L-norleucine in a wide range of solvents is not extensively published, a general solubility profile can be inferred from its structural components and data on similar protected amino acids. The presence of the nonpolar norleucine side chain and the aromatic Z-group suggests good solubility in many organic solvents.

| Solvent | Predicted Solubility | Rationale / Reference |

| Dimethylformamide (DMF) | Highly Soluble | Common solvent for peptide synthesis and protected amino acids.[2] |

| Dichloromethane (DCM) | Soluble | A widely used organic solvent for protected amino acids.[2] |

| Methanol (MeOH) | Soluble | Used as a solvent for optical rotation measurement, indicating good solubility.[1] |

| Water | Sparingly Soluble | The hydrophobic nature of the norleucine side chain and the Z-group limit aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving many protected amino acids.[3] |

Synthesis of Z-N-methyl-L-norleucine: Experimental Protocol

The synthesis of Z-N-methyl-L-norleucine can be achieved through a multi-step process involving the protection of the carboxylic acid, N-methylation, and subsequent deprotection. The following is a detailed experimental protocol based on established methods for the synthesis of N-methylated amino acids.[4][5]

Materials and Reagents

-

Z-L-norleucine

-

2-Chlorotrityl chloride (2-CTC) resin

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

2-Mercaptoethanol

-

9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)

-

Trifluoroacetic acid (TFA)

-

MilliQ Water

Synthetic Procedure

The synthesis involves the following key steps, as illustrated in the workflow diagram below:

-

Loading of Z-L-norleucine onto 2-CTC Resin: Z-L-norleucine is attached to the 2-CTC resin to protect the carboxylic acid.

-

N-Terminal Protection with o-NBS: The primary amine is protected with an o-nitrobenzenesulfonyl group to facilitate selective methylation.

-

N-Methylation: The sulfonamide proton is deprotonated with a non-nucleophilic base, followed by methylation with a methylating agent.

-

Removal of o-NBS Group: The o-NBS protecting group is removed to yield the N-methylated amine.

-

Cleavage from Resin: The Z-N-methyl-L-norleucine is cleaved from the resin.

Detailed Methodologies

-

Step 1: Resin Loading: Swell 2-CTC resin in DCM. In a separate flask, dissolve Z-L-norleucine in DCM and add DIPEA. Add the amino acid solution to the swollen resin and shake for 2-4 hours. Quench any remaining active sites on the resin with methanol.

-

Step 2: o-NBS Protection: Wash the resin with DCM. Add a solution of o-NBS-Cl and DIPEA in DCM to the resin and shake for 1-2 hours.

-

Step 3: N-Methylation: Wash the resin with DCM. Add a solution of DBU in DCM, followed by the addition of dimethyl sulfate. Shake for 30-60 minutes.

-

Step 4: o-NBS Deprotection: Wash the resin with DCM and then DMF. Add a solution of 2-mercaptoethanol and DBU in DMF and shake for 1 hour.

-

Step 5: Cleavage: Wash the resin with DMF and DCM and dry under vacuum. Cleave the product from the resin using a solution of 1% TFA in DCM. The collected filtrate is neutralized and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the norleucine side chain (a triplet for the terminal methyl group and multiplets for the methylene groups), a singlet for the N-methyl group, and signals corresponding to the benzylic protons and aromatic ring of the Z-group. The α-proton of the amino acid backbone will appear as a multiplet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aliphatic carbons of the norleucine side chain, the N-methyl carbon, the α-carbon, the carbonyl carbon, and the carbons of the benzyloxycarbonyl protecting group. Predicted chemical shifts for the unprotected N-methyl-L-norleucine can be found in public databases and can be used as a reference, keeping in mind the shielding/deshielding effects of the Z-group.

Infrared (IR) Spectroscopy

The IR spectrum of Z-N-methyl-L-norleucine is predicted to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 (broad) | O-H stretch (carboxylic acid) |

| ~3030 | C-H stretch (aromatic) |

| ~2960, 2870 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1690 | C=O stretch (urethane) |

| ~1530 | N-H bend (secondary amide - from Z-group) |

| ~1250 | C-O stretch (urethane) |

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show the protonated molecular ion [M+H]⁺ at m/z 280.15. Fragmentation in MS/MS analysis would likely involve the loss of the benzyloxycarbonyl group or cleavage of the amino acid side chain.

Impact on Peptide Properties and Biological Activity

The incorporation of Z-N-methyl-L-norleucine into a peptide sequence can significantly alter its biological and pharmacological properties. N-methylation is a key strategy in medicinal chemistry to enhance the drug-like characteristics of peptides.[6]

Conformational Effects and Receptor Binding

N-methylation introduces steric hindrance that restricts the rotation of the peptide backbone, leading to a more constrained conformation. This can pre-organize the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.

Enhanced Stability and Bioavailability

The N-methyl group protects the adjacent peptide bond from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide. Furthermore, the increased lipophilicity and reduced hydrogen bonding capacity due to N-methylation can improve the peptide's ability to cross cell membranes, leading to enhanced bioavailability.[6][7]

While specific signaling pathways directly modulated by Z-N-methyl-L-norleucine have not been identified, its incorporation into bioactive peptides is a promising strategy to enhance their therapeutic efficacy. Peptides containing N-methylated amino acids have shown potential in various therapeutic areas, including as enzyme inhibitors and receptor antagonists.[8]

Conclusion

Z-N-methyl-L-norleucine is a valuable building block for the synthesis of modified peptides with improved pharmacological properties. Its unique chemical characteristics, stemming from the N-methylation and the Z-protecting group, offer researchers and drug developers a powerful tool to overcome some of the inherent limitations of peptide-based therapeutics. The detailed synthetic protocol and the analysis of its potential impact on peptide bioactivity provided in this guide serve as a valuable resource for the rational design of novel and more effective peptide drugs. Further research into the specific biological activities of peptides containing Z-N-methyl-L-norleucine is warranted to fully explore its therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Z-N-Me-L-2-aminohexanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Z-N-Me-L-2-aminohexanoic acid, a valuable N-methylated amino acid derivative utilized in peptide synthesis and drug discovery. N-methylation of amino acids can enhance the pharmacokinetic properties of peptide-based therapeutics by increasing their metabolic stability and membrane permeability. This document outlines a reliable two-step synthetic pathway, commencing with the protection of the amino group of L-2-aminohexanoic acid (L-norleucine) with a benzyloxycarbonyl (Z) group, followed by the N-methylation of the resulting carbamate. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are presented to facilitate its practical implementation in a laboratory setting.

Introduction

N-methylated amino acids are crucial building blocks in medicinal chemistry for the development of peptide analogs with improved biological activity and bioavailability. The introduction of a methyl group on the amide nitrogen can induce significant conformational changes, enhance resistance to proteolytic degradation, and increase lipophilicity. This compound, with its non-polar side chain, is a useful component for the synthesis of novel peptide therapeutics. The synthesis of this compound is typically achieved through a two-step process: protection of the primary amine and subsequent methylation.

Synthetic Pathway Overview

The synthesis of this compound proceeds through two key chemical transformations:

-

Z-Protection of L-2-aminohexanoic acid: The amino group of L-2-aminohexanoic acid is protected with a benzyloxycarbonyl (Z) group using benzyl chloroformate under Schotten-Baumann conditions.

-

N-Methylation of Z-L-2-aminohexanoic acid: The resulting Z-protected amino acid is then N-methylated using a strong base, such as sodium hydride, and a methylating agent, typically methyl iodide.

The overall synthetic scheme is depicted below.

An In-depth Technical Guide to Z-N-Me-L-Nle-OH: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyloxycarbonyl-N-methyl-L-norleucine (Z-N-Me-L-Nle-OH), a modified amino acid utilized in the synthesis of peptides for therapeutic and research applications. This document details its chemical structure, properties, and a general protocol for its incorporation into peptide chains.

Chemical Identity and Properties

Z-N-Me-L-Nle-OH is a derivative of the amino acid L-norleucine, featuring two key modifications: a benzyloxycarbonyl (Z) group protecting the amine and a methyl group on the alpha-nitrogen (N-methylation). These modifications are strategically employed in medicinal chemistry to enhance the pharmacokinetic properties of peptides, such as increased metabolic stability and cell permeability.

Chemical Structure:

-

Systematic Name: (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)hexanoic acid[1]

-

Common Synonyms: Z-N-Me-L-norleucine, Cbz-N-methyl-L-norleucine, Z-MeNle-OH[2]

-

Molecular Formula: C₁₅H₂₁NO₄[2]

-

Molecular Weight: 279.33 g/mol [2]

The structural characteristics of Z-N-Me-L-Nle-OH are summarized in the table below.

| Parameter | Value | Reference |

| CAS Number | 225386-32-3 | [1][2][3][4] |

| Molecular Formula | C₁₅H₂₁NO₄ | [2] |

| Molecular Weight | 279.33 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | |

| Storage | Recommended at 2-8°C for long-term storage | [1] |

| SMILES | CCCC--INVALID-LINK--N(C)C(=O)OCC1=CC=CC=C1 | [1] |

| InChIKey | ZRIGUBDEWMLBRB-ZDUSSCGKSA-N | [1] |

Role in Peptide Drug Development

The incorporation of N-methylated amino acids like Z-N-Me-L-Nle-OH into peptide sequences is a well-established strategy to overcome some of the limitations of peptide-based therapeutics.

-

Enhanced Proteolytic Stability: The N-methyl group sterically hinders the cleavage of the adjacent peptide bond by proteases, thereby increasing the in vivo half-life of the peptide.

-

Improved Membrane Permeability: N-methylation can reduce the number of hydrogen bond donors and increase the lipophilicity of a peptide, which may facilitate its passage through cell membranes.

-

Conformational Constraint: The presence of the N-methyl group can restrict the conformational flexibility of the peptide backbone, which can lead to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for the biological target.

Norleucine itself is an isomer of leucine and is often used as a non-oxidizable substitute for methionine in peptides, which can be beneficial for the stability of the final product.[5]

Experimental Protocol: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

While specific, detailed experimental protocols for Z-N-Me-L-Nle-OH are not extensively published, a general procedure for its incorporation into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS) can be outlined. The Z-group is typically used in solution-phase synthesis but can be adapted for solid-phase methodologies, particularly when specific protection schemes are required. However, for standard SPPS, the Fmoc-protected version, Fmoc-N-Me-L-Nle-OH, is more commonly used.[6][7] The following is a generalized workflow.

Workflow for Peptide Synthesis Incorporating a Modified Amino Acid:

Caption: A generalized workflow for solid-phase peptide synthesis.

Detailed Steps:

-

Resin Swelling: The solid support (e.g., Rink Amide or Wang resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).[8]

-

First Amino Acid Coupling: The first C-terminal amino acid (Fmoc-protected) is coupled to the resin.

-

Fmoc-Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.[8]

-

Coupling of Subsequent Amino Acids: The subsequent Fmoc-protected amino acids are coupled sequentially. Each coupling step is followed by a deprotection step.

-

Coupling of Z-N-Me-L-Nle-OH:

-

Activation: Z-N-Me-L-Nle-OH is pre-activated using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA.[8] N-methylated amino acids can have slower coupling kinetics, so extended coupling times or the use of stronger coupling reagents might be necessary.

-

Coupling: The activated amino acid solution is added to the resin and allowed to react.

-

-

Cleavage and Global Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[9]

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

-

Analysis: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to determine its purity.

Potential Biological Signaling Pathways

While no specific signaling pathways have been directly attributed to peptides containing Z-N-Me-L-Nle-OH in the available literature, such modified peptides are often designed to interact with specific cellular targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. The inclusion of N-methyl-norleucine can enhance the peptide's ability to act as an agonist or antagonist in a signaling cascade.

Below is a representative diagram of a generic GPCR signaling pathway that a peptide therapeutic could modulate.

References

- 1. amadischem.com [amadischem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 225386-32-3 Z-N-ME-L-2-AMINOHEXANOIC ACID [chemsigma.com]

- 5. Norleucine - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Fmoc-N-Me-Nle-OH ≥96.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Z-Protected N-Methyl Norleucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylated amino acids are crucial building blocks in modern peptidomimetics and drug development. The incorporation of an N-methyl group can significantly enhance a peptide's therapeutic properties, including increased metabolic stability, improved membrane permeability, and controlled conformation. Z-protected N-methyl norleucine (Z-N-Me-Nle-OH) is a key derivative used in the synthesis of bioactive peptides and other pharmaceutical compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of Z-N-Me-L-norleucine, detailed experimental protocols for its synthesis and characterization, and its primary application in peptide synthesis.

Core Physical and Chemical Properties

Z-protected N-methyl norleucine is a white, powdered solid at room temperature. Its properties are critical for its handling, storage, and application in synthetic chemistry. The benzyloxycarbonyl (Z) group serves as a standard urethane-type protecting group for the amine, which can be removed under specific conditions, typically catalytic hydrogenation.[1]

Data Summary

The quantitative physical properties of Z-N-Me-L-norleucine are summarized in the table below for quick reference and comparison.

| Property | Value | Reference(s) |

| Synonyms | Z-N-Me-L-Nle-OH, Z-N-Me-L-2-aminohexanoic acid | [2] |

| Appearance | White powder | [2] |

| Molecular Formula | C₁₅H₂₁NO₄ | [2][3] |

| Molecular Weight | 279.34 g/mol | [2][3] |

| Melting Point | 37 - 41 °C | [2] |

| Optical Rotation [α]²⁰D | -25° (c=2 in Methanol) | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| CAS Number | 225386-32-3 | [2][3] |

| Storage Conditions | 0 - 8 °C | [2] |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aliphatic side chain of norleucine (a triplet for the terminal methyl group, and multiplets for the methylene groups). A singlet corresponding to the three protons of the N-methyl group would be a key identifier. The benzylic protons of the Z-group would appear as a singlet, and the aromatic protons of the phenyl ring would be visible in the aromatic region of the spectrum. The α-proton of the amino acid backbone would appear as a multiplet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the aromatic Z-group, the N-methyl carbon, and the aliphatic carbons of the norleucine side chain.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretching band for the carboxylic acid group.

-

A strong C=O stretching band for the carboxylic acid and another for the urethane of the Z-group.

-

C-H stretching bands for the aliphatic and aromatic components.

-

N-H stretching is absent due to N-methylation.

-

Aromatic C=C stretching bands from the Z-group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For Z-N-Me-L-norleucine (MW = 279.34), the molecular ion peak (M+) would be expected at m/z ≈ 279. Fragmentation patterns would likely show the loss of the benzyl group or other characteristic fragments.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of N-methylated amino acids and their subsequent use in peptide synthesis, which is the primary application of Z-N-Me-L-norleucine.

Synthesis of Z-N-Methyl-L-Norleucine

A general and effective method for the N-methylation of Z-protected amino acids can be adapted from established procedures.[5] This process involves the protection of the amine with a group that acidifies the N-H proton, facilitating methylation.

Caption: General workflow for the N-methylation of a Z-protected amino acid.

Protocol:

-

Sulfonylation: The starting material, Z-L-norleucine, is reacted with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base like pyridine to protect the amino group, forming a sulfonamide.[5][6]

-

Methylation: The resulting compound's remaining N-H proton is now acidic enough to be deprotonated by a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The subsequent anion is then alkylated using an electrophile like methyl iodide (CH₃I) to install the methyl group.[5]

-

Desulfonylation: The o-NBS protecting group is selectively removed using a thiol, typically mercaptoethanol, in the presence of a base, to yield the final Z-N-Me-L-norleucine product.[5]

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to achieve high purity.

Application in Solid-Phase Peptide Synthesis (SPPS)

Z-N-Me-L-norleucine is a valuable building block in peptide synthesis.[2] Its N-methylation provides resistance to enzymatic degradation. The steric hindrance of the N-methyl group often requires the use of more potent coupling reagents to ensure efficient peptide bond formation.[7]

Caption: Workflow for incorporating Z-N-Me-Nle-OH in Solid-Phase Peptide Synthesis.

Protocol for Coupling:

-

Resin Preparation: Start with a resin-bound peptide chain that has a free N-terminal amine.

-

Amino Acid Activation: In a separate vessel, dissolve Z-N-Me-L-norleucine (typically 4 equivalents based on resin substitution), a coupling agent such as HATU (4 equivalents), and a base like DIPEA (8 equivalents) in a suitable solvent like DMF or NMP.[8] Allow this mixture to pre-activate for several minutes.

-

Coupling Reaction: Add the activated amino acid solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours. Due to the steric hindrance of the N-methyl group, longer coupling times or double coupling may be necessary.[7][8]

-

Monitoring: The completion of the coupling reaction can be monitored using a colorimetric test such as the bromophenol blue test, as the secondary amine of the N-methylated residue does not react with ninhydrin.[8]

-

Washing: After complete coupling, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts before proceeding to the next deprotection and coupling cycle.

Applications and Significance

Z-N-Me-L-norleucine is primarily utilized as a specialized building block in peptide synthesis for drug development and biochemical research.[2] Its key advantages include:

-

Enhanced Stability: The N-methyl group protects the adjacent peptide bond from cleavage by peptidases, increasing the in-vivo half-life of the resulting peptide therapeutic.

-

Conformational Control: The steric bulk of the methyl group restricts the rotation around the peptide bond, influencing the peptide's secondary structure. This can be used to lock the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for a biological target.

-

Improved Solubility: The modification can sometimes improve the solubility of peptides, which is beneficial for formulation and drug delivery.[2]

These properties make Z-N-Me-L-norleucine a significant asset for researchers aiming to develop novel peptide-based therapeutics with improved pharmacological profiles.[2]

References

- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. L-Norleucine, N-methyl- | C7H15NO2 | CID 7010351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

The Strategic Incorporation of N-Methylated Amino Acids in Peptide Structure: A Technical Guide for Advanced Drug Development

Abstract

The therapeutic promise of peptides is frequently challenged by inherent pharmacological weaknesses, such as susceptibility to proteolytic degradation, limited membrane permeability, and conformational flexibility that can reduce target affinity.[1] N-methylation, the replacement of a peptide backbone's amide proton with a methyl group, has become a potent and adaptable strategy in medicinal chemistry to overcome these obstacles.[1][2][3] This modification can profoundly alter a peptide's physicochemical properties, paving the way for enhanced stability, bioavailability, and potency.[1][2] This technical guide offers a detailed examination of the fundamental principles of N-methylated amino acids in peptide design, covering their synthesis, impact on peptide properties, key experimental protocols, and their application in contemporary drug development.

The Foundational Impact of N-Methylation on Peptide Properties

The introduction of a methyl group to the amide nitrogen sets off a series of crucial changes in a peptide's structure and function. These modifications are key to transforming a promising peptide lead into a viable drug candidate.

Conformational Control and Pre-organization

N-methylation introduces steric hindrance that limits rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, thus reducing the peptide's conformational flexibility.[4] This constraint can "pre-organize" the peptide into its bioactive conformation—the precise three-dimensional shape needed for optimal interaction with its biological target.[1] By locking the peptide into this active shape, the entropic penalty of binding is lowered, which can lead to a notable increase in receptor affinity and selectivity.[1]

Furthermore, N-methylation can encourage the formation of cis-amide bonds, a conformation that is typically energetically unfavorable in unmodified peptides.[5] This is particularly significant as the cis conformation is often crucial for mimicking protein turns or achieving the ideal orientation for receptor engagement.[5] The energy barrier for cis-trans isomerization is also lowered in N-methylated peptides, allowing for more dynamic conformational possibilities where needed.[6]

Enhanced Proteolytic Stability

One of the most significant benefits of N-methylation is the dramatic increase in resistance to enzymatic degradation.[7][8] Proteases, the enzymes that break down peptides, often recognize and bind to the peptide backbone through hydrogen bonding.[5] By removing the amide proton, N-methylation disrupts this key recognition interaction, effectively "shielding" the adjacent peptide bond from proteolytic cleavage and extending the in-vivo half-life of peptide therapeutics.[5][7] This steric hindrance prevents the enzyme from accessing the scissile peptide bond, thereby inhibiting cleavage.[7] Interestingly, this protective effect is not confined to the site of methylation; a single N-methyl group can decrease proteolysis over a four-residue window.[7]

Improved Membrane Permeability and Bioavailability

N-methylation can markedly improve a peptide's capacity to cross cellular membranes, a critical factor for oral bioavailability and for targeting intracellular proteins.[4][8] This is achieved through two primary mechanisms:

-

Reduced Desolvation Penalty: By eliminating an amide proton, N-methylation lessens the peptide's overall hydrogen bonding potential with water molecules.[5] This reduces the energy required to move the peptide from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[1]

-

Increased Lipophilicity: The addition of a methyl group enhances the overall lipophilicity of the peptide, further promoting its partitioning into the cell membrane.[1]

Quantitative Impact of N-Methylation on Peptide Properties

The following tables summarize the quantitative effects of N-methylation on key peptide properties, offering a clear comparison between modified and unmodified peptides.

Table 1: Proteolytic Stability

| Peptide | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |

| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - | [7][9] |

| N-Me-D (at P2 position) | N-methylated Asp | Trypsin | 3 h | 72 | [7][9] |

| N-Me-K (at P1 position) | N-methylated Lys | Trypsin | > 42 h | > 1000 | [7][9] |

| N-Me-L8 (at P1' position) | N-methylated Leu | Trypsin | > 42 h | > 1000 | [7][9] |

| N-Me-Y (at P2' position) | N-methylated Tyr | Trypsin | > 42 h | > 1000 | [7][9] |

Table 2: Conformational Effects - Cis/Trans Isomerization

| Amide Bond | Solvent | Activation Energy (ΔG‡) for trans → cis | Isomer Population (% cis) | Reference |

| Ac-Ala-NHMe | Dioxane | ~19-20 kcal/mol | ~25% | [10] |

| Ac-(N-Me)Ala-NHMe | Dioxane | ~17-18 kcal/mol | ~45% | [10] |

| N-methylacetamide | Water | 89 kJ/mol (~21.3 kcal/mol) | ~2% | [11] |

Methodologies for Synthesis and Analysis

This section provides detailed methods for the synthesis and analysis of N-methylated peptides, reflecting best practices in the field.

Synthesis of N-Methylated Peptides

The synthesis of N-methylated peptides presents unique challenges, mainly due to the steric hindrance at the N-methylated amine, which complicates the subsequent coupling step.[1] Two primary strategies are employed: the incorporation of pre-synthesized Fmoc-N-Me-amino acid monomers and on-resin N-methylation.[1]

This versatile and cost-effective method allows for the site-specific methylation of a peptide backbone directly on the solid support.[1][12]

Diagram: On-Resin N-Methylation Workflow

Caption: A three-step on-resin N-methylation workflow.

Step-by-Step Protocol:

-

Resin Preparation: Swell the N-terminally deprotected peptide-resin in N-Methyl-2-pyrrolidone (NMP).[12]

-

Sulfonylation (o-NBS Protection):

-

Methylation:

-

Desulfonylation (o-NBS Removal):

Coupling an amino acid to a sterically hindered N-methylated N-terminus is often the rate-limiting step in the synthesis. Microwave-assisted coupling can significantly improve efficiency.[3][12]

Diagram: Microwave-Assisted SPPS Coupling Cycle

Caption: Workflow for microwave-assisted coupling in SPPS.

Step-by-Step Protocol:

-

Resin & Reagent Preparation: In a microwave-safe peptide synthesis vessel, add the swelled resin with the exposed N-methylated amine.[12]

-

Reagent Addition: Add a solution of the Fmoc-amino acid (5 eq.) and HCTU (5 eq.) in NMP. Add DIEA (10 eq.).[12]

-

Microwave Irradiation: Place the vessel in a microwave-equipped peptide synthesizer. Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.[12]

-

Washing: After irradiation, thoroughly wash the resin with DMF and Dichloromethane (DCM).[12]

-

Completion Check: Perform a colorimetric test (e.g., Bromophenol Blue) to confirm the reaction has gone to completion. If necessary, repeat the microwave coupling step.[12]

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful tool for determining the three-dimensional structure of N-methylated peptides in solution.[13]

Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often preferred over NOESY for medium-sized molecules like many peptides, as the ROE is always positive, avoiding the issue of near-zero NOEs.[13]

Step-by-Step Protocol:

-

Sample Preparation:

-

Data Acquisition (Example for a 600 MHz spectrometer):

-

Data Processing and Analysis:

-

Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).[13]

-

Integrate the cross-peak volumes to derive inter-proton distance restraints. A known fixed distance (e.g., between geminal protons) can be used as a reference.[13]

-

Use these distance restraints in structure calculation programs to generate a 3D model of the peptide's solution conformation.

-

Diagram: Key Interactions in Peptide Conformational Analysis

Caption: ROESY correlations involving the N-methyl group.

Conclusion and Future Perspectives

N-methylation of amino acids is a cornerstone of modern peptide drug design. This seemingly subtle modification provides a powerful toolkit for medicinal chemists to rationally enhance the pharmacological properties of peptides. By providing conformational constraint, increasing proteolytic stability, and improving cell permeability, N-methylation can transform peptide leads with poor drug-like properties into viable clinical candidates. As our understanding of the nuanced effects of N-methylation on peptide structure and function deepens, so too will our ability to design and synthesize the next generation of highly effective and bioavailable peptide therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 4. lifetein.com [lifetein.com]

- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Z) Group in Synthesis

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Z or Cbz) group, a stalwart in the field of organic synthesis, has served as an indispensable tool for the protection of amine functionalities for decades. Introduced by Max Bergmann and Leonidas Zervas in 1932, its application revolutionized peptide synthesis, enabling the controlled, sequential assembly of amino acids.[1] Despite the advent of other protecting groups like Boc and Fmoc, the Z group's unique stability profile and distinct deprotection pathways secure its continued relevance in modern synthetic chemistry.[1] This technical guide provides an in-depth exploration of the function and application of the benzyloxycarbonyl group in chemical synthesis.

Core Function: Amine Protection

The primary role of the benzyloxycarbonyl group is to temporarily mask the nucleophilic and basic properties of primary and secondary amines by converting them into significantly less reactive carbamates.[1][2] This "reactivity masking" is crucial in multi-step syntheses, particularly in peptide chemistry, to prevent unwanted side reactions at the N-terminus during peptide bond formation.[3][4] The Z group is valued for its stability across a broad range of chemical conditions, including basic and most aqueous acidic environments.[1][5]

Introduction of the Benzyloxycarbonyl Group: Protection

The most common method for the introduction of the Z group is the reaction of an amine with benzyl chloroformate (Cbz-Cl or Z-Cl) in the presence of a base.[6][7] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of benzyl chloroformate, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion, and a base is used to neutralize the resulting hydrochloric acid, driving the reaction to completion.[1]

Experimental Protocols for Z-Group Protection

A variety of conditions can be employed for this transformation, with the choice of base and solvent being critical for optimizing yields and preventing side reactions.

Protocol 1: Schotten-Baumann Conditions [5]

-

Reactants: Amine, Benzyl Chloroformate (Cbz-Cl), Sodium Bicarbonate (NaHCO₃)

-

Solvent: Tetrahydrofuran (THF) / Water mixture (e.g., 2:1)

-

Procedure:

-

Dissolve the amine in the THF/water mixture.

-

Add sodium bicarbonate and cool the mixture to 0 °C.

-

Add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 20 hours.

-

Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by silica gel column chromatography. A reported yield for this type of reaction is approximately 90%.[7]

-

Protocol 2: Using an Organic Base

-

Reactants: Amine, Benzyl Chloroformate (Cbz-Cl), Organic Base (e.g., 4-(dimethylamino)pyridine - DMAP)

-

Solvent: Dichloromethane (DCM) or other ether-based solvents

-

Procedure: This method is often used for protecting alcohols, phenols, and thiols as well.[5] The general principle involves dissolving the substrate and the organic base in the solvent, followed by the addition of Cbz-Cl. Reaction times and temperatures can vary depending on the substrate.

Protocol 3: In Polyethylene Glycol (PEG) [8][9]

-

Reactants: Amine, Benzyl Chloroformate (Cbz-Cl)

-

Solvent/Promoter: PEG-400 or PEG-600

-

Procedure:

-

To a mixture of Cbz-Cl and PEG, add the amine at room temperature.

-

Stir the reaction for a specified time.

-

Add diethyl ether to the reaction mixture.

-

Separate the organic phase, wash with saturated aqueous NaHCO₃, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the crude product by column chromatography. This method is highlighted as an environmentally benign procedure.[8]

-

Protection Reaction Workflow

Caption: General workflow for the protection of an amine with the Z-group.

Mechanism of Z-Group Protection

Caption: Reaction mechanism for the protection of an amine with the Z-group.

Removal of the Benzyloxycarbonyl Group: Deprotection

A key advantage of the Z group is the variety of methods available for its removal, which allows for orthogonal protection strategies in complex syntheses.[10] The most common deprotection methods are catalytic hydrogenolysis and acid-mediated cleavage.

Catalytic Hydrogenolysis

This is the most widely used and mildest method for Z-group deprotection.[6][7] The reaction involves the cleavage of the benzylic C-O bond using hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C).[6] This process releases an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[6]

A safer alternative to using flammable hydrogen gas is catalytic transfer hydrogenation . This method employs a hydrogen donor, such as formic acid, ammonium formate, or 1,4-cyclohexadiene, in the presence of a palladium catalyst.[6][11][12]

Quantitative Data on Z-Group Deprotection by Hydrogenolysis

| Substrate Example | Catalyst | Hydrogen Source | Solvent | Time | Yield | Reference |

| Z-Glycine | 10% Pd/C | H₂ (1 atm) | Methanol | 2-24 h | High | [13] |

| Z-D-His-OH | 10% Pd/C | H₂ (1-4 atm) | Methanol | 2-24 h | High | [13] |

| Cbz-protected amine | 5% Pd-C | H₂ (1 atm) | Methanol | 40 h | - | [7] |

| Z-Amino Acids/Peptides | 10% Pd/C | Formic Acid | Methanol | minutes | 89-95% | [12] |

| Cbz-protected amine | 10% Pd/C | Ammonium Formate | Methanol/Ethanol | 1-6 h | High | [10] |

| Cbz-protected amine | Pd-C | NaBH₄ | Methanol | 3-10 min | 93-98% | [14] |

Acidic Cleavage

The Z group can also be removed under strong acidic conditions, such as with a solution of hydrogen bromide in acetic acid (HBr/AcOH).[6][15] This method is less common due to its harshness but is useful when catalytic hydrogenolysis is not feasible, for instance, in the presence of other reducible functional groups like alkenes or alkynes.[10] The mechanism involves protonation of the carbamate followed by nucleophilic attack by the bromide ion.[6][16][17] Lewis acids like aluminum chloride in hexafluoroisopropanol have also been reported for Z-group deprotection.[18][19]

Quantitative Data on Z-Group Deprotection by Acidic Cleavage

| Substrate Example | Reagents | Solvent | Time | Yield | Reference |

| Z-protected peptide | 33% HBr | Acetic Acid | 20 min | - | [1] |

| Z-D-His-OH | 33% HBr | Acetic Acid | 1-4 h | High | [13] |

| Cbz-protected compound | 33% HBr | Glacial Acetic Acid | 2-16 h | High | [10] |

Experimental Protocols for Z-Group Deprotection

Protocol 4: Catalytic Hydrogenation [13]

-

Reactants: Z-protected compound, 10% Palladium on carbon (Pd/C), Hydrogen gas (H₂)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Procedure:

-

Dissolve the Z-protected compound in the chosen solvent in a suitable hydrogenation vessel.

-

Carefully add 10% Pd/C (typically 10-20% by weight of the starting material).

-

Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon).

-

Evacuate the vessel and backfill with hydrogen gas (this cycle should be repeated 3-5 times).

-

Pressurize the vessel with hydrogen (typically 1-4 atm or using a hydrogen-filled balloon) and stir vigorously at room temperature.

-

Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 2-24 hours.

-

Upon completion, carefully vent the hydrogen and purge with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the filter cake with the solvent.

-

Concentrate the filtrate in vacuo to obtain the deprotected amine.

-

Protocol 5: Catalytic Transfer Hydrogenation with Formic Acid [1][12]

-

Reactants: Z-protected compound, Palladium black or 10% Pd/C, Formic acid

-

Solvent: Ethanol or Methanol

-

Procedure:

-

Dissolve the Z-protected compound in a mixture of ethanol and formic acid.

-

Add the palladium catalyst.

-

Stir the mixture at room temperature. Reaction times are often very short (minutes to a few hours).[12]

-

Remove the catalyst by filtration through Celite®.

-

Concentrate the filtrate and purify the residue as needed.

-

Protocol 6: Acidic Cleavage with HBr in Acetic Acid [1][13]

-

Reactants: Z-protected compound, 33% Hydrogen bromide in acetic acid (HBr/AcOH)

-

Solvent: Acetic Acid

-

Procedure:

-

Dissolve the Z-protected compound in the HBr/AcOH solution.

-

Stir the mixture at room temperature for the required time (can range from 20 minutes to several hours).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, precipitate the product by adding a large volume of cold diethyl ether.

-

Collect the precipitated amine salt by filtration or centrifugation.

-

Wash the solid thoroughly with diethyl ether to remove residual acetic acid and benzyl bromide.

-

Dry the product under vacuum. The product is typically obtained as the hydrobromide salt.

-

Deprotection Workflow and Decision Tree

Caption: A generalized workflow for Z-group deprotection and a decision guide for method selection.

Mechanism of Deprotection by Catalytic Hydrogenolysis

Caption: Reaction mechanism for the deprotection of a Z-protected amine via catalytic hydrogenolysis.

Orthogonality and Stability

The benzyloxycarbonyl group is considered orthogonal to several other common protecting groups.[5] For instance, it is stable under the mildly basic conditions used to remove the Fmoc group and the acidic conditions used to remove the Boc group, although it can be cleaved by strong acids.[4][5] This orthogonality is a key feature that allows for its use in complex, multi-step syntheses where selective deprotection is required. The 2-chloro-Z derivative offers increased stability towards acids, while p-methoxy substitution makes the Z group more acid-labile.[15]

Conclusion

The benzyloxycarbonyl group remains a cornerstone of protecting group chemistry, particularly for amines. Its ease of introduction, stability under a range of conditions, and multiple, distinct deprotection methods make it a versatile tool for organic chemists. While newer protecting groups have been developed, the Z group's reliability and well-established protocols ensure its continued use in both academic research and industrial drug development. A thorough understanding of its application, as outlined in this guide, is essential for its effective implementation in the synthesis of complex molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. bachem.com [bachem.com]

- 16. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 17. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

- 18. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 19. Cbz-Protected Amino Groups [organic-chemistry.org]

An In-depth Technical Guide to the Introduction of N-methyl Groups to Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of a methyl group to the nitrogen atom of amino acids is a powerful tool in medicinal chemistry and drug development. This seemingly minor modification can profoundly alter the physicochemical and biological properties of peptides and small molecules, leading to enhanced therapeutic potential. N-methylation can improve metabolic stability, increase cell permeability, and modulate biological activity by inducing conformational changes.[1][2][3] This technical guide provides a comprehensive overview of the core methodologies for N-methylation, complete with detailed experimental protocols, comparative data, and visual representations of key chemical and biological pathways.

Core Synthetic Strategies for N-Methylation

The N-methylation of amino acids can be broadly categorized into chemical and enzymatic methods. Chemical approaches are widely employed and offer versatility, while enzymatic methods provide high specificity and milder reaction conditions.

Reductive Amination

Reductive amination is a cornerstone of N-methylation, involving the reaction of an amino acid with an aldehyde (typically formaldehyde) to form an imine intermediate, which is subsequently reduced to the N-methylated product.[2][4] This method is applicable to a wide range of amino acids.

Key Reducing Agents:

-

Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent. The reaction is typically carried out in a stepwise manner, with imine formation preceding the addition of NaBH₄ to avoid reduction of the starting aldehyde.[2][4][5]

-

Sodium Cyanoborohydride (NaCNBH₃): A milder reducing agent that can selectively reduce the imine in the presence of the aldehyde, allowing for a one-pot reaction.[4][5][6]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent, often used in aprotic solvents.[4]

Experimental Protocol: Reductive N,N-dimethylation of Amino Acids using Sodium Borohydride [2]

This protocol describes a general procedure for the N,N-dimethylation of amino acids.

Materials:

-

Amino acid

-

Formaldehyde (37% aqueous solution)

-

Sodium borohydride (NaBH₄)

-

2,2,2-Trifluoroethanol (TFE)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend the amino acid (1.0 eq) in 2,2,2-trifluoroethanol.

-

Addition of Formaldehyde: Add aqueous formaldehyde solution (5.0 eq) to the suspension.

-

Reduction: Cool the mixture in an ice bath and add sodium borohydride (3.0 eq) portion-wise over 30 minutes, maintaining the temperature below 20°C.

-

Reaction Monitoring: After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Carefully quench the reaction by the slow addition of 6 M HCl until the pH is acidic.

-

Workup: Evaporate the solvent under reduced pressure. Add water to the residue and wash with diethyl ether to remove any organic impurities.

-

Purification: The aqueous layer containing the N,N-dimethylated amino acid can be further purified by ion-exchange chromatography or crystallization.

N-Methylation of Protected Amino Acids

Protecting the carboxylic acid and any reactive side-chain functionalities is a common strategy to achieve selective N-methylation.

The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis. N-methylation of Boc-protected amino acids is typically achieved using a strong base and a methylating agent.

Experimental Protocol: N-Methylation of a Boc-Protected Amino Acid [7][8]

This protocol describes the N-methylation of a Boc-protected amino acid using sodium hydride and iodomethane.

Materials:

-

Boc-protected amino acid

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Iodomethane (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Isopropyl alcohol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: In a dry, argon-flushed round-bottom flask, dissolve the Boc-protected amino acid (1.0 eq) in anhydrous THF.

-

Addition of Iodomethane: Add iodomethane (5.0-10.0 eq) to the solution.

-

Deprotonation and Methylation: Cool the mixture in an ice bath. Carefully add sodium hydride (5.0-10.0 eq) in small portions over several hours. Vigorous bubbling will be observed. After the addition is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.

-

Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess NaH by the dropwise addition of isopropyl alcohol until bubbling ceases. Then, add a few milliliters of water dropwise.

-

Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NH₄Cl. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-methylated Boc-amino acid can be purified by column chromatography on silica gel.

On-resin N-methylation is a powerful technique in solid-phase peptide synthesis (SPPS). The Fukuyama-Mitsunobu reaction and related methods utilizing o-nitrobenzenesulfonyl (o-NBS) as a temporary protecting group for the α-amino group are widely employed.[6][9] The o-NBS group activates the amide nitrogen, facilitating its methylation.

Experimental Protocol: On-Resin N-Methylation via the o-NBS Method [6][9][10]

This protocol outlines the three main steps for on-resin N-methylation.

Materials:

-

N-terminally deprotected peptide-resin

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

2,4,6-Collidine or 4-dimethylaminopyridine (DMAP)

-

N-Methylpyrrolidone (NMP)

-

Dimethyl sulfate (DMS) or methyl iodide

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

2-Mercaptoethanol

Procedure:

-

Sulfonylation (o-NBS Protection):

-

Swell the N-terminally deprotected peptide-resin in NMP.

-

In a separate vessel, dissolve o-NBS-Cl (4 eq) and 2,4,6-collidine (10 eq) in NMP.

-

Add the solution to the resin and agitate for 15-30 minutes at room temperature.

-

Drain the resin and wash thoroughly with NMP.

-

-

Methylation:

-

Prepare a solution of DBU (5 eq) in NMP and add it to the resin, agitating for 3 minutes.

-

Prepare a solution of dimethyl sulfate (10 eq) in NMP and add it to the resin, agitating for 2 minutes.

-

Drain the solution and wash the resin with NMP.

-

Repeat the DBU and dimethyl sulfate treatment.

-

-

Desulfonylation (o-NBS Removal):

-

Prepare a solution of 2-mercaptoethanol (20 eq) and DBU (10 eq) in NMP.

-

Add the solution to the resin and agitate for 5-10 minutes.

-

Repeat the desulfonylation step.

-

Drain the resin and wash thoroughly with NMP and dichloromethane (DCM).

-

Enzymatic N-Methylation

Enzymatic methods for N-methylation offer high chemo-, regio-, and stereoselectivity under mild reaction conditions.[1][11] N-methyltransferases (NMTs) are a class of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to a nitrogen atom.

Key Enzymes:

-

N-Terminal Methyltransferases (NTMTs): These enzymes specifically methylate the α-amino group at the N-terminus of peptides and proteins.[1]

-

N-methyl-L-amino acid dehydrogenases (NMAADHs): These enzymes catalyze the reductive amination of a keto acid with methylamine to produce an N-methylated amino acid.[1][12]

Experimental Protocol: In Vitro Enzymatic N-Methylation using a Recombinant N-Methyltransferase [1]

This protocol provides a general framework for the in vitro N-methylation of a peptide substrate.

Materials:

-

Purified recombinant N-methyltransferase (e.g., NTMT1)

-

Peptide substrate

-

S-Adenosyl-L-methionine (SAM)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Trifluoroacetic acid (TFA)

-

Reverse-phase HPLC system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the peptide substrate (to a final concentration of 1-5 mM), SAM (to a final concentration of 1-5 mM), and reaction buffer to a final volume of 100 µL.

-

Initiation: Initiate the reaction by adding the purified N-methyltransferase enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. For time-course analysis, aliquots can be taken at different time points.

-

Quenching: Stop the reaction by adding 10 µL of 10% TFA.

-

Analysis: Analyze the reaction mixture by reverse-phase HPLC to monitor the formation of the methylated peptide. The methylated product will typically have a different retention time compared to the unmethylated substrate. Mass spectrometry can be used to confirm the identity of the product.

-

Purification: The N-methylated peptide can be purified from the reaction mixture using preparative HPLC.

Quantitative Data Summary

The choice of N-methylation strategy often depends on the desired yield, reaction time, and compatibility with other functional groups. The following tables summarize representative quantitative data for different N-methylation methods.

Table 1: Comparison of Chemical N-Methylation Methods

| Method | Substrate | Methylating Agent | Reducing Agent / Base | Solvent | Time | Yield (%) | Reference |

| Reductive Amination | Various amino acids | Formaldehyde | NaBH₄ | TFE | 2-3 h | Good to Excellent | [2] |

| Boc-Protected Amino Acid | Boc-Val-OH | Iodomethane | NaH | THF | Overnight | ~70-90% | [7][13] |

| On-Resin (o-NBS) | Peptide-resin | Dimethyl sulfate | DBU | NMP | ~40 min - 4 h | Very Good to Excellent | [9][14] |

| Fukuyama-Mitsunobu | N-protected amino acid | Alcohol (for N-alkylation) | DEAD, PPh₃ | THF | Varies | Good | [15][16] |

Table 2: Kinetic Parameters of N-Methylating Enzymes [1]

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) |

| Human NTMT1 | Peptide (X-Pro-Lys) | 10-100 | 0.1-1.0 |

| Pseudomonas putida NMAADH | Pyruvate & Methylamine | 50-200 (for pyruvate) | 1-10 |

Visualization of Workflows and Pathways

General Workflow for On-Resin N-Methylation using the o-NBS Method

Caption: Workflow for on-resin N-methylation via the o-NBS protection strategy.

Reductive Amination Pathway

Caption: The general pathway for reductive amination to form N-methylated amino acids.

Enzymatic N-Methylation Cycle

Caption: A simplified catalytic cycle for enzymatic N-methylation by an N-methyltransferase.

References

- 1. benchchem.com [benchchem.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. d-nb.info [d-nb.info]

- 12. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst [pubmed.ncbi.nlm.nih.gov]

- 13. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Z-N-Me-L-2-aminohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-N-Me-L-2-aminohexanoic acid, a modified amino acid of significant interest in the fields of peptide synthesis and pharmaceutical research. This document details its physicochemical properties, outlines a representative synthetic protocol, and illustrates its application in drug development.

Core Compound Data

This compound, also known as Z-N-methyl-L-norleucine, is a derivative of the amino acid L-norleucine. The introduction of a methyl group on the alpha-amino nitrogen (N-methylation) and a benzyloxycarbonyl (Z) protecting group enhances the stability and solubility of peptides into which it is incorporated.[1] These properties make it a valuable building block in the synthesis of peptide-based therapeutics, particularly in the areas of oncology and neurology.[1]

| Property | Value | Reference |

| Molecular Formula | C15H21NO4 | [2] |

| Molecular Weight | 279.33 g/mol | [2] |

| CAS Number | 225386-32-3 | [2] |

| Synonyms | Z-N-Me-L-Nle-OH, Cbz-N-methyl-L-norleucine, Z-N-methyl-L-norleucine | [1][3] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process involving the N-methylation of the parent amino acid, L-2-aminohexanoic acid (L-norleucine), followed by the introduction of the benzyloxycarbonyl (Z) protecting group. The following is a representative protocol based on established methods for N-methylation and N-benzyloxycarbonylation of amino acids.

Step 1: N-methylation of L-2-aminohexanoic acid

A common method for the N-methylation of amino acids is the Biron-Kessler method, which involves the use of a temporary protecting group on the alpha-amino group to allow for selective methylation.[4]

Materials:

-

L-2-aminohexanoic acid (L-norleucine)

-

2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Sodium bicarbonate (NaHCO3)

-

Dioxane/Water

-

Methyl iodide (CH3I) or Dimethyl sulfate ((CH3)2SO4)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Thiophenol

-

Potassium carbonate (K2CO3)

Procedure:

-

Protection of the Amino Group: L-2-aminohexanoic acid is first reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base such as sodium bicarbonate in a dioxane/water mixture. This step protects the amino group with the o-NBS group.

-

Methylation: The resulting N-(o-NBS)-L-2-aminohexanoic acid is then dissolved in DMF, and a base like potassium carbonate is added, followed by the methylating agent (methyl iodide or dimethyl sulfate). The reaction is stirred at room temperature until completion.

-

Deprotection: The o-NBS protecting group is removed by treatment with thiophenol and potassium carbonate in DMF to yield N-methyl-L-2-aminohexanoic acid.

Step 2: N-benzyloxycarbonylation of N-methyl-L-2-aminohexanoic acid

The final step is the introduction of the benzyloxycarbonyl (Z) group onto the methylated amino acid.

Materials:

-

N-methyl-L-2-aminohexanoic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO3)

-

Water/Dioxane or Tetrahydrofuran (THF)

Procedure:

-

The N-methyl-L-2-aminohexanoic acid is dissolved in an aqueous solution of sodium hydroxide or sodium bicarbonate.

-

The solution is cooled in an ice bath, and benzyl chloroformate is added dropwise with vigorous stirring.

-

The pH of the reaction mixture is maintained in the alkaline range (pH 8-9) by the concurrent addition of a base.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is then worked up by washing with ether to remove unreacted benzyl chloroformate, followed by acidification to precipitate the this compound. The product can then be purified by recrystallization.

Application in Peptide-Based Drug Development

The incorporation of this compound into a peptide sequence can significantly alter its biological properties. N-methylation can increase metabolic stability by making the peptide bond resistant to enzymatic degradation and can also improve cell membrane permeability.

Below is a conceptual workflow illustrating the role of this compound in the development of a modified peptide therapeutic.

Caption: Synthetic and application workflow of this compound.

The diagram above illustrates the two-stage synthesis of this compound, starting from L-2-aminohexanoic acid. The resulting protected and methylated amino acid is then utilized as a building block in solid-phase peptide synthesis (SPPS) to create a modified peptide therapeutic. This modified peptide, due to the properties conferred by the N-methyl group, can exhibit enhanced interaction with its biological target, leading to an improved therapeutic outcome.

References

A Technical Guide to Z-N-methyl-L-norleucine for Researchers and Drug Development Professionals

An In-depth Overview of a Key Building Block in Modern Peptide Therapeutics

Z-N-methyl-L-norleucine, a non-proteinogenic amino acid, has emerged as a valuable tool for researchers, scientists, and drug development professionals. Its unique structural features, including N-methylation and the lipophilic norleucine side chain, offer distinct advantages in the design of novel peptide-based therapeutics with enhanced pharmacological properties. This technical guide provides a comprehensive overview of commercially available Z-N-methyl-L-norleucine, its application in peptide synthesis, and its potential impact on cellular signaling pathways.

Commercial Availability and Physicochemical Properties

Z-N-methyl-L-norleucine is available from several commercial suppliers, catering to the needs of research and development laboratories. The quality and specifications of the commercially available products are crucial for the reproducibility of experimental results. A summary of typical product specifications is provided in the table below.

| Property | Typical Specification |

| Synonyms | Z-N-Me-L-Nle-OH, Z-N-Me-L-2-aminohexanoic acid |

| CAS Number | 225386-32-3 |

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.34 g/mol |

| Purity | ≥98% (HPLC) |

| Appearance | White powder |

| Melting Point | 37 - 41 °C |

| Optical Rotation | [α]²⁰/D = -25° (c=2 in MeOH) |

| Storage Conditions | 0 - 8 °C |

The Role of Z-N-methyl-L-norleucine in Peptide Drug Design

The incorporation of Z-N-methyl-L-norleucine into peptide sequences is a strategic approach to overcome the inherent limitations of native peptides as drug candidates. N-methylation of the peptide backbone introduces significant conformational constraints, which can pre-organize the peptide into its bioactive conformation, thereby enhancing receptor affinity and selectivity. Furthermore, this modification provides steric shielding against proteolytic enzymes, increasing the metabolic stability and in vivo half-life of the peptide.

The norleucine side chain, being a non-oxidizable isostere of methionine, offers an additional advantage by preventing the oxidative degradation that can be a significant liability for methionine-containing peptides. The increased lipophilicity imparted by both the N-methyl group and the linear alkyl side chain can also improve the cell permeability and oral bioavailability of peptide drugs.

Experimental Protocol: Incorporation of Z-N-methyl-L-norleucine into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the incorporation of Z-N-methyl-L-norleucine into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). This protocol is based on established methods for the coupling of sterically hindered N-methylated amino acids.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Z-N-methyl-L-norleucine

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection reagent: 20% Piperidine in DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

-

Coupling of Standard Amino Acids: The subsequent Fmoc-protected amino acids are coupled using a standard protocol of pre-activation with HATU and DIEA in DMF, followed by addition to the resin and agitation for 1-2 hours.

-

Incorporation of Z-N-methyl-L-norleucine:

-

Pre-activate Z-N-methyl-L-norleucine (3 equivalents) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.

-

Add the activated Z-N-methyl-L-norleucine solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 4-6 hours, or overnight for optimal results, due to the steric hindrance of the N-methyl group.

-

Monitor the coupling efficiency using a qualitative method such as the chloranil test, as the Kaiser test is not suitable for secondary amines.

-

-

Peptide Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the sequence.

-

Final Deprotection and Cleavage: After the final amino acid coupling, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin and the side-chain protecting groups are removed by treatment with the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Signaling Pathway Involvement

While specific signaling pathways directly modulated by peptides containing Z-N-methyl-L-norleucine are not extensively documented in publicly available literature, the rationale for its inclusion in drug design suggests potential interactions with various cellular signaling cascades. The enhanced stability and conformational rigidity of N-methylated peptides make them excellent candidates for targeting G-protein coupled receptors (GPCRs), which are involved in a vast array of physiological processes.

The incorporation of Z-N-methyl-L-norleucine could lead to peptides with prolonged and more specific interactions with their target GPCRs, potentially modulating downstream signaling pathways such as those involving cyclic AMP (cAMP), inositol phosphates, or mitogen-activated protein kinases (MAPKs).

Visualizing the Workflow and Potential Interactions

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for the solid-phase synthesis of a peptide containing Z-N-methyl-L-norleucine.

Caption: A potential signaling pathway where an N-methylated peptide interacts with a GPCR.

Conclusion

Z-N-methyl-L-norleucine is a powerful building block in the arsenal of medicinal chemists and peptide scientists. Its strategic incorporation can significantly enhance the drug-like properties of peptides, leading to more stable, potent, and bioavailable therapeutic candidates. The provided technical information and representative protocols serve as a foundation for researchers to explore the full potential of this unique amino acid in their drug discovery and development endeavors. Further research into the specific biological targets and signaling pathways affected by Z-N-methyl-L-norleucine-containing peptides will undoubtedly unveil new therapeutic opportunities.

A Comprehensive Technical Guide to the Discovery and History of N-methylated Peptides

For Researchers, Scientists, and Drug Development Professionals

N-methylation, the substitution of a peptide's backbone amide proton with a methyl group, represents a subtle yet powerful modification in the field of medicinal chemistry. This alteration profoundly impacts the physicochemical properties of peptides, offering a strategic approach to overcome longstanding challenges in peptide-based drug development. By enhancing proteolytic stability, improving cell permeability, and providing conformational control, N-methylation can transform therapeutically promising peptides into viable clinical candidates.[1][2] This in-depth guide explores the historical discovery of N-methylated peptides, from their origins as complex natural products to their current role as a cornerstone of modern peptide drug design. We will delve into the evolution of synthetic strategies, the quantitative impact of this modification on peptide properties, and the detailed experimental protocols required for their synthesis and characterization.

Seminal Discoveries: N-Methylated Peptides in Nature

The story of N-methylated peptides begins not in the laboratory, but in the diverse world of natural products. Microorganisms, fungi, and marine invertebrates have long utilized N-methylation as a tool to create structurally complex and biologically potent molecules. These natural products provided the first glimpse into the profound effects of this modification and continue to serve as inspiration for drug design.[3]